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molecular formula C6H7BrN2 B163011 (5-Bromopyridin-3-yl)methanamine CAS No. 135124-70-8

(5-Bromopyridin-3-yl)methanamine

Cat. No. B163011
M. Wt: 187.04 g/mol
InChI Key: OQUHYNMITHDQLD-UHFFFAOYSA-N
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Patent
US08883822B2

Procedure details

A solution of 2-((5-bromopyridin-3-yl)methyl)isoindoline-1,3-dione (LVII) (1.9 g, 6.0 mmol, 1 eq) and hydrazine hydrate (2.0 g, 40 mmol, 6 eq) in EtOH (20 mL) was heated at 70° C. for 3 h. The mixture was filtered through a Celite® pad and the filtrate was concentrated in vacuo, the crude product was dissolved in 1N HCl solution (15 mL) and concentrated to dryness, then it was washed with acetone (10 mL×3), the precipitate was collected by filtration, dried in vacuo to give (5-bromopyridin-3-yl)methanamine (LVIII) (1.3 g, 6.95 mmol, 97.7% yield) as a white solid. 1H NMR (D2O, 500 MHz) δ ppm 4.34 (s, 2H), 8.56 (s, 1H), 8.75 (d, J=1.2 Hz, 1H), 8.91 (d, J=1.6 Hz, 1H). ESIMS found for C6H7BrN2 m/z 187 (M+H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[N:6][CH:7]=1.O.NN>CCO>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][NH2:9])[CH:5]=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in 1N HCl solution (15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
it was washed with acetone (10 mL×3)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.95 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 97.7%
YIELD: CALCULATEDPERCENTYIELD 115.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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